2-Bromo-3-(2-nitrophenyl)propanoic acid
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Overview
Description
2-Bromo-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where a bromine atom is attached to the second carbon and a nitrophenyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-nitrophenyl)propanoic acid typically involves the bromination of 3-(2-nitrophenyl)propanoic acid. The reaction is carried out by adding bromine to the reaction mixture containing 3-(2-nitrophenyl)propanoic acid and a suitable solvent, such as acetic acid. The reaction is maintained at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves the careful addition of bromine to the reaction mixture, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(2-nitrophenyl)propanoic acid.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 3-(2-nitrophenyl)propanoic acid.
Reduction: 2-Bromo-3-(2-aminophenyl)propanoic acid.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-Bromo-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropanoic acid: A simpler analog with only a bromine atom attached to the second carbon.
3-(2-Nitrophenyl)propanoic acid: Lacks the bromine atom but contains the nitrophenyl group.
2-Bromo-3-(2-aminophenyl)propanoic acid: A reduced form where the nitro group is converted to an amino group
Uniqueness
2-Bromo-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
18910-10-6 |
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Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-bromo-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5H2,(H,12,13) |
InChI Key |
FLIANSUSPPFEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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